Dimethyl iminodiacetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-7-4-6(9)11-2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWYYIACSUPJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369461 | |

| Record name | Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39987-25-2 | |

| Record name | 39987-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl Iminodiacetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl iminodiacetate hydrochloride molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Iminodiacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound (DMIA-HCl). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its stereoelectronic properties is paramount for its effective application. This document elucidates the compound's three-dimensional geometry, the nature of its covalent and ionic bonds, and the influence of the hydrochloride salt on its physicochemical properties. We will explore both experimental and computational characterization techniques, offering field-proven insights into its structural analysis. This guide is intended to serve as an authoritative resource for researchers and professionals leveraging DMIA-HCl in their scientific endeavors.

Introduction: Chemical Identity and Significance

This compound, with the CAS number 39987-25-2, is the hydrochloride salt of the dimethyl ester of iminodiacetic acid.[1] Its molecular formula is C₆H₁₂ClNO₄, and it has a molecular weight of 197.62 g/mol .[1][2] This compound typically appears as a white to off-white crystalline powder and is noted for its hygroscopic nature.[1][3]

In the realm of drug development and organic synthesis, DMIA-HCl serves as a versatile building block. The presence of two methyl ester groups enhances its lipophilicity, making it suitable for reactions in organic media, while the secondary amine, protonated as an ammonium salt, modulates its solubility and reactivity.[1] It is a crucial precursor in the synthesis of more complex molecules, including amino acids and peptide-based therapeutics.[1] A precise understanding of its molecular architecture is therefore essential for predicting its reactivity, designing synthetic routes, and controlling reaction outcomes.

| Identifier | Value |

| IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride[1] |

| CAS Number | 39987-25-2[1] |

| Molecular Formula | C₆H₁₂ClNO₄[1][2] |

| Molecular Weight | 197.62 g/mol [1] |

| SMILES | COC(=O)CNCC(=O)OC.Cl[1] |

| InChI Key | IIWYYIACSUPJCN-UHFFFAOYSA-N[1][4] |

Elucidation of the Molecular Structure

The molecular structure of DMIA-HCl is defined by the spatial arrangement of its constituent atoms and the connectivity between them. This arrangement is a direct consequence of the underlying electronic structure and bonding.

Atomic Connectivity and Hybridization

The core of the molecule consists of a central nitrogen atom bonded to two methylene groups (-CH₂-), each of which is attached to a carboxymethyl group (-COOCH₃).[1] In its hydrochloride form, the nitrogen atom is also bonded to a hydrogen atom, having accepted a proton from hydrochloric acid.[1]

The central nitrogen atom features sp³ hybridization, resulting in a tetrahedral geometry.[1] This geometry is fundamental to the molecule's three-dimensional shape and influences the rotational freedom of the two acetate "arms".[1] The carbonyl carbons in the ester groups are sp² hybridized, leading to a planar geometry around the C=O double bond.

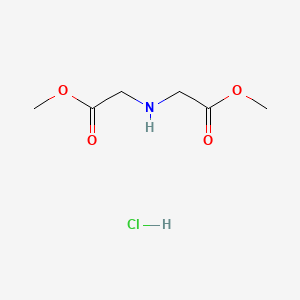

Caption: 2D structure of this compound.

Conformation and Steric Effects

The overall conformation of DMIA-HCl is influenced by the steric hindrance introduced by the proton on the nitrogen atom.[1] This additional atom affects the rotational freedom of the acetate arms.[1] Intramolecular hydrogen bonding may occur between the ammonium proton (N⁺-H) and the carbonyl oxygen atoms of the ester groups. This interaction can stabilize specific conformations, influencing the molecule's overall shape and crystalline packing.[1]

The Nature of Chemical Bonding

The chemical properties and stability of DMIA-HCl are governed by a combination of strong covalent bonds and significant ionic interactions.

Covalent Framework

The molecule is held together by a robust framework of covalent bonds (C-H, C-N, C-C, C-O, and C=O). The bonds to the central sp³-hybridized nitrogen atom create a stable tetrahedral arrangement. The ester functionalities contain polar covalent C-O and C=O bonds, which are sites of potential chemical reactivity and contribute to the molecule's overall polarity.

Ionic Bonding and the Role of the Hydrochloride

A defining feature of DMIA-HCl is the ionic bond between the protonated dimethyl iminodiacetate cation and the chloride anion (Cl⁻).[1] The tertiary nitrogen atom is the most basic site in the molecule and readily accepts a proton from hydrochloric acid during synthesis.[1] This acid-base reaction results in the formation of a positively charged ammonium center.[1]

The presence of this ionic character has profound effects on the compound's physical properties:

-

Enhanced Water Solubility: Compared to its free base form, the hydrochloride salt exhibits significantly improved solubility in aqueous media.[1]

-

Increased Stability: The salt form is generally more crystalline and stable for storage and handling.

-

Modified Reactivity: The protonation of the nitrogen lone pair prevents it from participating in nucleophilic reactions, thereby directing the reactivity towards the ester groups.

Caption: Standard workflow for NMR analysis of DMIA-HCl.

Conclusion

The molecular structure and bonding of this compound are characterized by a central sp³-hybridized nitrogen atom in a tetrahedral geometry, covalently bonded to two carboxymethyl arms. The protonation of the nitrogen to form an ammonium salt introduces a crucial ionic interaction with a chloride counter-ion. This ionic character significantly enhances its water solubility and thermal stability compared to its free base form. The symmetrical nature of the molecule is readily confirmed by NMR spectroscopy. This detailed structural understanding is fundamental for scientists and researchers who utilize DMIA-HCl as a building block in pharmaceutical and chemical synthesis, enabling precise control over its reactivity and applications.

References

-

PubChemLite. This compound (C6H11NO4). Available at: [Link]

-

National Institute of Standards and Technology. 1-Butene - the NIST WebBook. Available at: [Link]

-

The Good Scents Company. 1-butene, 106-98-9. Available at: [Link]

-

Bluresearch. 39987-25-2 | Dimethyl 2,2'-azanediyldiacetate hydrochloride. Available at: [Link]

-

Wikipedia. 1-Butene. Available at: [Link]

-

Aldlab-chemicals. Dimethyl 2,2'-azanediyldiacetate hydrochloride. Available at: [Link]

-

PubChem. Dimethyl 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate. Available at: [Link]

-

CP Lab Safety. This compound, min 98%, 100 grams. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Dimethyl Iminodiacetate Hydrochloride from Iminodiacetic Acid

Executive Summary

Dimethyl iminodiacetate hydrochloride is a valuable bifunctional molecule widely utilized as a building block in the synthesis of more complex organic compounds, including chelating agents and pharmaceutical intermediates.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from iminodiacetic acid. The core of this process is an acid-catalyzed Fischer esterification, employing an in situ generation of hydrogen chloride from the reaction of thionyl chloride with methanol. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous safety procedures, and methods for the analytical characterization of the final product. It is intended for researchers and professionals in chemical synthesis and drug development who require a reliable and well-understood procedure for preparing this important intermediate.

Foundational Principles of the Synthesis

The conversion of iminodiacetic acid, a dicarboxylic acid, into its corresponding dimethyl ester hydrochloride salt is a classic example of Fischer esterification coupled with an acid-base reaction. Understanding the underlying principles is crucial for successful execution, troubleshooting, and potential process optimization.

The Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction's efficiency hinges on the presence of a strong acid catalyst, which in this protocol is hydrogen chloride (HCl).

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the part derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Given that iminodiacetic acid has two carboxylic acid functional groups, this process occurs at both sites to yield the diester.

In Situ Catalyst Generation: The Role of Thionyl Chloride

Directly bubbling anhydrous HCl gas into methanol is a viable but often cumbersome method for preparing the required acidic methanol solution. A more convenient and highly effective laboratory technique is the in situ generation of HCl by reacting thionyl chloride (SOCl₂) with methanol.[3][4]

The reaction is as follows: SOCl₂ + 2 CH₃OH → 2 HCl + SO₂ + (CH₃)₂O (or other byproducts)

This reaction is highly exothermic and must be performed with extreme caution at low temperatures. The slow, controlled addition of thionyl chloride to cold methanol ensures a steady generation of HCl, which then serves as the catalyst for the esterification without the need for a gas cylinder.[3]

Hydrochloride Salt Formation

Iminodiacetic acid and its ester derivative contain a secondary amine (an imino group), which is basic. In the highly acidic methanolic HCl environment, this nitrogen atom is readily protonated.[1] This acid-base reaction forms an ammonium salt, with the chloride ion acting as the counterion. The final product is therefore isolated as the hydrochloride salt, which is typically a stable, crystalline solid, enhancing its ease of handling and purification.[1][3] X-ray diffraction studies have confirmed that the proton resides on the nitrogen, leading to extensive N—H···Cl⁻ hydrogen bonding, which contributes to the compound's stability.[1]

Critical Health and Safety Mandates

The described synthesis involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[5]

Hazard Analysis:

| Reagent | Primary Hazards |

| Iminodiacetic Acid | May cause skin and eye irritation. |

| Methanol | Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness. |

| Thionyl Chloride (SOCl₂) | Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases.[6] Causes severe skin burns, eye damage, and respiratory tract irritation.[6][7] |

| Hydrogen Chloride (HCl) | Corrosive gas generated in situ. Causes severe irritation to the respiratory system, eyes, and skin. |

Risk Mitigation and Personal Protective Equipment (PPE):

-

Engineering Controls: All operations involving thionyl chloride and the initial reaction setup must be performed inside a certified chemical fume hood to manage toxic vapors and gases.[5][7] An eyewash station and safety shower must be immediately accessible.[7]

-

Personal Protective Equipment:

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling thionyl chloride.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton for thionyl chloride).

-

Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.

-

Emergency Procedures:

-

Spills: For small spills of thionyl chloride, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do NOT use water.[6]

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For inhalation, move the individual to fresh air and seek immediate medical attention.

Detailed Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[3]

Materials and Equipment

Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Required Purity |

|---|---|---|---|

| Iminodiacetic Acid | 142-73-4 | 133.10 | ≥98% |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | ≥99.8% |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% |

Equipment:

-

Three-neck round-bottom flask (1 L)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Condenser with a drying tube (filled with CaCl₂ or Drierite)

-

Ice-salt bath or cryocooler

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Methanol Cooling: Add 500 mL of anhydrous methanol to the flask and begin vigorous stirring. Cool the methanol to -20 °C.

-

Catalyst Generation: Slowly add 36 mL (0.5 mol) of thionyl chloride dropwise from the dropping funnel to the cold methanol over a period of 30-45 minutes. It is imperative to maintain the internal temperature of the reaction mixture below -10 °C throughout the addition.

-

Addition of Starting Material: Once the thionyl chloride addition is complete, add 13.3 g (0.1 mol) of iminodiacetic acid to the reaction mixture all at once.

-

Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring the reaction mixture for 24 hours. The flask should be sealed (e.g., with septa) or equipped with a drying tube to protect it from atmospheric moisture.

-

Isolation: After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The temperature should be kept low (room temperature) to avoid degradation.

-

Purification: The resulting residue is recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to form crystals.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected yield is approximately 16 g (81%).[3]

Product Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Reaction Stoichiometry and Yield

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Iminodiacetic Acid | 133.10 | 0.1 | 13.3 | - |

| Thionyl Chloride | 118.97 | 0.5 | 59.5 | 36 |

| Methanol | 32.04 | ~12.4 | ~396 | 500 |

| Product (Theoretical) | 197.62 | 0.1 | 19.76 | - |

| Product (Actual) | 197.62 | ~0.081 | ~16.0 | - |

Spectroscopic and Analytical Data

The structure of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Caption: Structure of this compound.

NMR Data: [3]

-

¹H NMR (300 MHz, D₂O):

-

δ 4.13 (s, 4H): Corresponds to the four protons of the two methylene (-CH₂-) groups adjacent to the nitrogen.

-

δ 3.85 (s, 6H): Corresponds to the six protons of the two methyl ester (-OCH₃) groups.

-

-

¹³C NMR (75 MHz, D₂O):

-

δ 168.08: Carbonyl carbon of the ester.

-

δ 54.12: Methyl carbon of the ester.

-

δ 47.66: Methylene carbon.

-

Elemental Analysis: [3] For molecular formula C₆H₁₂ClNO₄:

-

Calculated: C, 36.47%; H, 6.12%; N, 7.09%

-

Measured (Typical): C, 36.52%; H, 6.01%; N, 6.98%

Troubleshooting and Key Insights

-

Low Yield: Incomplete reaction is the most common issue. Ensure the methanol is anhydrous, as water will react with thionyl chloride and can hydrolyze the ester product. Confirm that the reaction has run for the full 24 hours.

-

Dark Coloration: The reaction may darken slightly. Significant darkening could indicate decomposition, potentially from excessive heat during the thionyl chloride addition or the final evaporation step. Maintain strict temperature control.

-

Purification Issues: If the product fails to crystallize, it may be impure or contain residual solvent. Attempting to precipitate the product by adding a non-polar solvent like diethyl ether to a concentrated methanolic solution can be an effective alternative.

Conclusion

The synthesis of this compound via the thionyl chloride-mediated esterification of iminodiacetic acid is a robust and high-yielding laboratory procedure. The method's success relies on a foundational understanding of the Fischer esterification mechanism and meticulous attention to experimental conditions, particularly temperature control and the exclusion of moisture. Above all, unwavering adherence to stringent safety protocols when handling hazardous reagents like thionyl chloride is paramount. The resulting high-purity product is a versatile intermediate, well-suited for further applications in academic research and industrial drug development.

References

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

- Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115. This is a representative classical reference for amino acid esterification often cited in reviews. A direct link to a free version is not readily available, but it establishes the historical context of methods like using thionyl chloride.

-

MasterOrganicChemistry.com. Fischer Esterification. [Link]

Sources

- 1. Buy this compound | 39987-25-2 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 39987-25-2 [chemicalbook.com]

- 4. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. actylislab.com [actylislab.com]

An In-Depth Technical Guide to Dimethyl Iminodiacetate Hydrochloride (CAS No. 39987-25-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl iminodiacetate hydrochloride (CAS No. 39987-25-2), a dimethyl ester derivative of iminodiacetic acid (IDA), serves as a pivotal intermediate in synthetic chemistry with significant implications for pharmaceutical and diagnostic agent development. While its direct therapeutic applications are not extensively documented, its role as a precursor, particularly in the field of radiopharmaceuticals, is well-established. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core applications, with a specialized focus on its utility in creating diagnostic imaging agents. Furthermore, it explores the broader therapeutic potential of the iminodiacetate scaffold as a metal-chelating pharmacophore for enzyme inhibition, offering insights for future drug discovery endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the dimethyl ester of iminodiacetic acid. The protonation of the central nitrogen atom by hydrochloric acid enhances its stability and solubility in aqueous solutions, rendering it a versatile reagent in various synthetic applications.[1] It typically presents as a white to off-white crystalline solid.[1]

Structural and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 39987-25-2 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1][3] |

| Molecular Weight | 197.62 g/mol | [1][3] |

| IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride | [1] |

| Synonyms | Dimethyl 2,2'-iminodiacetate hydrochloride, Iminodiacetic acid dimethyl ester hydrochloride, DMID-HCl | [1] |

| SMILES | COC(=O)CNCC(=O)OC.Cl | [1] |

| InChI Key | IIWYYIACSUPJCN-UHFFFAOYSA-N | [1][2] |

Physicochemical Characteristics

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | ~170 °C (with decomposition) | [1] |

| Solubility | Soluble in water. Slightly soluble in DMSO and methanol. | |

| Stability | Hygroscopic. Store under inert gas (nitrogen or argon) at 2-8°C. |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the esterification of iminodiacetic acid. The thionyl chloride-alcohol approach is a well-documented and efficient method.[1]

Causality in Synthetic Protocol Selection

The choice of thionyl chloride (SOCl₂) in methanol is strategic for several reasons:

-

In Situ Acid Catalyst Generation: Thionyl chloride reacts with methanol to generate sulfur dioxide and hydrogen chloride (HCl) gas. This in situ generation of HCl protonates the carboxylic acid groups of iminodiacetic acid, activating them for esterification, and also provides the acid necessary to form the final hydrochloride salt.

-

Water Scavenging: The reaction byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle. Additionally, any trace amounts of water are effectively scavenged by thionyl chloride, preventing the reverse reaction (ester hydrolysis).

-

High Yield: This method is known for producing the desired product in high yield, often exceeding 80%.[1]

Detailed Experimental Protocol: Esterification of Iminodiacetic Acid

Materials:

-

Iminodiacetic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Reaction vessel with stirring and temperature control

-

Rotary evaporator

Procedure:

-

Cool 500 mL of anhydrous methanol to -20 °C in a suitable reaction vessel equipped with a magnetic stirrer.

-

Slowly and dropwise, add 36 mL (0.5 mol) of thionyl chloride to the cooled methanol under vigorous stirring. It is critical to maintain the temperature of the reaction mixture below -10 °C during this addition to control the exothermic reaction.

-

Once the addition of thionyl chloride is complete, add 13.3 g (0.1 mol) of iminodiacetic acid to the mixture all at once.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

After 24 hours, remove the volatile components (excess methanol, SO₂, HCl) by evaporation under reduced pressure at room temperature.

-

The resulting residue is then crystallized from methanol to yield this compound as a white crystalline solid (typical yield: ~81%).

Self-Validation and Characterization: The synthesized product should be characterized to confirm its identity and purity.

-

¹H NMR (300 MHz, D₂O): δ=4.13 (s, 4H), 3.85 (s, 6H).

-

¹³C NMR (75 MHz, D₂O): δ=168.08, 54.12, 47.66.

-

Elemental Analysis (C₆H₁₂ClNO₄): Calculated: C 36.47%, H 6.12%, N 7.09%; Found: C 36.52%, H 6.01%, N 6.98%.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Diagnostics

The primary value of this compound in the pharmaceutical sector lies in its role as a bifunctional chelator precursor. The iminodiacetate core serves as a robust metal-binding moiety, while the ester groups can be hydrolyzed or the central nitrogen can be further functionalized to modulate the biological properties of the final molecule.

Core Application: Radiopharmaceutical Precursor for Hepatobiliary Imaging

The most significant application of the iminodiacetate scaffold is in hepatobiliary scintigraphy, commonly known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan.[4] Derivatives of IDA are used to chelate the metastable radionuclide Technetium-99m (⁹⁹mTc).[5][6]

Mechanism of Action in Diagnostics:

-

Chelation: An N-substituted iminodiacetic acid derivative (synthesized from a precursor like this compound) acts as a ligand, forming a stable complex with ⁹⁹mTc.

-

Administration & Distribution: The resulting ⁹⁹mTc-IDA complex is administered intravenously. It binds to plasma proteins (mainly albumin) and is transported to the liver.[6]

-

Hepatocyte Uptake: In the liver, the complex dissociates from albumin and is taken up by hepatocytes through a carrier-mediated organic anion transport pathway, the same pathway used by bilirubin.[6]

-

Excretion & Imaging: The complex is not metabolized but is excreted into the biliary canaliculi and flows with the bile into the gallbladder and then the small intestine. A gamma camera detects the radiation emitted by ⁹⁹mTc, allowing for real-time visualization of hepatobiliary function.[7]

This allows for the diagnosis of conditions such as cholecystitis, bile duct obstruction, and post-operative bile leaks.[8] Mebrofenin (⁹⁹mTc-bromotriethyl-IDA) is a commonly used second-generation agent known for its high hepatic uptake even in the presence of high bilirubin levels.[6]

Caption: Diagnostic mechanism of 99mTc-IDA complexes in hepatobiliary imaging.

Experimental Protocol: General Method for ⁹⁹mTc Labeling of IDA Derivatives

While this compound itself would first need to be hydrolyzed to the diacid and N-functionalized to create a specific imaging agent (e.g., Mebrofenin, Disofenin), the following protocol outlines the general and critical steps for radiolabeling.

Rationale: The labeling process requires the reduction of ⁹⁹mTc from its stable +7 oxidation state (as pertechnetate, ⁹⁹mTcO₄⁻) to a lower, more reactive state that can be complexed by the IDA ligand. Stannous ions (Sn²⁺) are the most common reducing agents used in commercial kits.[8]

Materials:

-

Lyophilized kit vial containing the N-substituted IDA derivative, a stannous salt (e.g., stannous fluoride dihydrate), and stabilizers.

-

Sterile, non-pyrogenic sodium pertechnetate (⁹⁹mTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹mTc generator.

-

Lead shield for the reaction vial.

-

Sterile syringes.

Procedure:

-

Place the lyophilized kit vial in an appropriate lead shield.

-

Aseptically swab the rubber closure of the vial with a suitable germicide.

-

Inject 1 to 5 mL of sterile sodium pertechnetate ⁹⁹mTc injection (up to 100 mCi) into the vial. Ensure a nitrogen atmosphere is maintained by not introducing excess air.

-

Secure the lead shield cover and gently swirl the vial to dissolve the contents.

-

Allow the mixture to stand at room temperature for at least 15 minutes to ensure complete complexation.

-

Before administration, the radiochemical purity must be assessed.

Quality Control - A Self-Validating System: Radiochemical purity is crucial to prevent misdiagnosis from unintended biodistribution of impurities like free pertechnetate (⁹⁹mTcO₄⁻) or reduced/hydrolyzed technetium (⁹⁹mTcO₂). Thin-layer chromatography (TLC) is the standard method.

-

System 1 (e.g., ITLC-SG with Methanol): Free ⁹⁹mTcO₄⁻ is mobile (Rf = 0.8-1.0), while the ⁹⁹mTc-IDA complex and ⁹⁹mTcO₂ remain at the origin (Rf = 0.0-0.1).

-

System 2 (e.g., TLC-SA with 20% Saline): The ⁹⁹mTc-IDA complex and free ⁹⁹mTcO₄⁻ are mobile, while ⁹⁹mTcO₂ remains at the origin.

-

Calculation: % ⁹⁹mTc-IDA = 100% - (% ⁹⁹mTcO₄⁻) - (% ⁹⁹mTcO₂). A purity of >95% is typically required.

Emerging Therapeutic Potential: Metalloenzyme Inhibition

The iminodiacetate scaffold is the core metal-binding pharmacophore of the fungal natural product Aspergillomarasmine A, which is known to inhibit New Delhi metallo-β-lactamase-1 (NDM-1).[9][10] NDM-1 is an enzyme that confers broad-spectrum antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics.

Research has identified that iminodiacetic acid (IDA) itself is an inhibitor of NDM-1 with an IC₅₀ of 122 μM.[9] Through fragment-based drug design, derivatives of IDA have been developed with significantly improved potency (IC₅₀ = 8.6 μM).[9][10]

Mechanism of Inhibition: Unlike some chelators that simply strip the essential zinc ions from the enzyme's active site, potent IDA derivatives have been shown to form a stable ternary complex: Enzyme:Zn(II):Inhibitor .[9] This mechanism offers a pathway to developing more selective and potent inhibitors. This compound, as a readily available IDA precursor, represents a valuable starting point for the synthesis of novel metalloenzyme inhibitors targeting antibiotic resistance.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask (e.g., N95) should be used when handling the powder.

Conclusion and Future Outlook

This compound (CAS No. 39987-25-2) is a foundational building block with a well-defined and critical role in the synthesis of diagnostic radiopharmaceuticals. Its utility is centered on the robust metal-chelating properties of the iminodiacetate core. While its direct application is as a chemical intermediate, the principles governing its use in diagnostics—namely, the design of bifunctional molecules—are highly relevant to modern drug development. The emerging research into IDA derivatives as inhibitors of bacterial metallo-β-lactamases highlights a promising therapeutic frontier. For researchers in drug development, this compound should not be viewed merely as a synthetic reagent, but as a gateway to a versatile pharmacophore with untapped potential for addressing critical medical needs, from diagnostic imaging to combating antibiotic resistance.

References

-

Wroblewska, J., et al. (2018). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 23(1), 59. Available at: [Link]

- Nabati, M., et al. (2018). A novel two-step method for synthesis, purification and characterization of mebrofenin in Pars Isotope Company. Iranian Journal of Organic Chemistry, 10(1), 2281-2285.

- Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(3).

-

Mahomoholo, I., et al. (2020). Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. ChemMedChem, 15(14), 1272-1282. Available at: [Link]

-

DailyMed. (n.d.). Kit for the Preparation of Technetium Tc 99m Mebrofenin. U.S. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m. Available at: [Link]

-

PubMed. (2020). Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. Available at: [Link]

-

Chiotellis, E., et al. (1978). 99MTc-HIDA, a gallbladder imaging agent: experimental aspects. European Journal of Nuclear Medicine, 3(1), 41-46. Available at: [Link]

-

NucMedTutorials.com. (n.d.). Hepatobiliary Imaging With Tc-99m IDA Compounds. Available at: [Link]

-

Dr. Oracle. (2025). What is the recommended pharmaceutical and protocol for a HIDA (Hepatobiliary Iminodiacetic Acid) scan?. Available at: [Link]

-

Purwoko, et al. (n.d.). Synthesis And Characterization Of Mebrofenin For Hepatobiliary Imaging. INIS-IAEA. Available at: [Link]

-

PubMed Central. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Available at: [Link]

-

Harvey, E., et al. (1977). Technetium-99m-labeled n-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid (tc-99m HIDA): a new radiopharmaceutical for hepatobiliary imaging studies. Journal of Nuclear Medicine, 18(10), 997-1004. Available at: [Link]

-

NucMedTutorials.com. (n.d.). hepatobiliary-imaging-with-tc-99m-labeled-ida-derivatives.pdf. Available at: [Link]

-

Purdue Nuclear Pharmacy Program. (n.d.). The Hepatobiliary Agent. Available at: [Link]

-

ResearchGate. (n.d.). Tc-99m- hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice | Request PDF. Available at: [Link]

-

PubMed. (n.d.). Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I. Available at: [Link]

-

PubMed Central. (n.d.). Targeting Metalloenzymes for Therapeutic Intervention. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. 亚氨基二乙酸二甲酯 盐酸盐 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 99MTc-HIDA, a gallbladder imaging agent: experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nucmedtutorials.com [nucmedtutorials.com]

- 9. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl Iminodiacetate Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Dimethyl iminodiacetate hydrochloride, a pivotal building block in the synthesis of a diverse array of pharmaceutical and chelating agents, presents a solubility profile that is critical to its effective application. As a hydrochloride salt of a diester, its behavior in organic media is a nuanced interplay of ionic character and organic functionality. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and explore predictive modeling as a tool to navigate the absence of extensive experimental data. This document is structured to offer not just data, but a deeper causal understanding, empowering you to make informed decisions in your experimental designs.

Physicochemical Properties and Their Influence on Solubility

This compound (C₆H₁₂ClNO₄, M.W. 197.62 g/mol ) is a white to off-white crystalline solid with a melting point of approximately 170°C (with decomposition).[1] Its structure, featuring a protonated secondary amine and two methyl ester functionalities, dictates its solubility characteristics. The presence of the hydrochloride salt renders the molecule ionic, significantly enhancing its aqueous solubility compared to its free base form.[2] However, for applications in organic synthesis, understanding its solubility in non-aqueous solvents is paramount.

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (the ammonium cation and chloride anion, ester carbonyls) and non-polar (the methylene and methyl groups) regions. Therefore, its solubility will be most significant in polar organic solvents that can effectively solvate both the ionic and polar portions of the molecule.

In contrast, its parent compound, iminodiacetic acid, is practically insoluble in common organic solvents such as acetone, methanol, ether, and benzene.[3][4] The esterification of the carboxylic acid groups to methyl esters in dimethyl iminodiacetate significantly increases its lipophilicity, thereby enhancing its potential for solubility in organic media. Furthermore, studies on analogous compounds have shown that increasing the length of the alkyl chains (e.g., diethyl iminodiacetate) can further increase solubility in organic solvents while reducing water solubility.[2]

Quantitative Solubility Data: An Exploration of Predictive Modeling

The Role of Predictive Models in Solubility Assessment

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can provide valuable estimations of solubility.[5][6][7][8][9][10]

-

QSPR models correlate the chemical structure of a molecule with its physical properties. These models are built by developing mathematical relationships between molecular descriptors (e.g., molecular weight, volume, number of hydrogen bond donors/acceptors) and an experimentally determined property, such as solubility.[11][12][13][14]

-

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their surfaces.[6][7][8][9][10]

These models, while not a substitute for experimental measurement, offer a rational basis for solvent selection and experimental design, particularly in the early stages of research and development.

Predicted Solubility Profile

Based on the structural features of this compound and the principles of solubility, a qualitative solubility profile can be predicted. Quantitative estimations would require specialized software and are beyond the scope of this guide.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding and have high dielectric constants, enabling them to solvate both the ions and the polar ester groups. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate | These solvents have high dipole moments and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. |

| Non-Polar (e.g., Hexane, Toluene) | Very Low | The high polarity and ionic nature of the solute are incompatible with the low polarity of these solvents, leading to poor solvation. |

Experimental Protocol for the Determination of Solubility

To ensure scientific integrity and provide a reliable methodology, the following detailed protocol for the experimental determination of this compound solubility is presented. This protocol is based on the isothermal equilibrium method, a widely accepted technique for accurate solubility measurement.

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Constant temperature shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Validated HPLC method for the quantification of dimethyl iminodiacetate

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for the HPLC analysis.

-

Sample Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.

-

Solvent Addition: Add a precise and recorded volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often suitable for such compounds.

-

Calculation: The solubility (S) is calculated using the following formula:

S = (C × DF × V_solvent) / m_solvent

Where:

-

C is the concentration of the diluted sample determined from the HPLC analysis.

-

DF is the dilution factor.

-

V_solvent is the initial volume of the solvent.

-

m_solvent is the mass of the solvent (if calculating solubility in g/100g ).

-

Validation of the Analytical Method

The reliability of the solubility data is contingent on the validity of the analytical method used for quantification. The HPLC method should be validated according to ICH guidelines, assessing parameters such as:[2]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.

Intermolecular Interactions and Their Impact on Solubility

The dissolution of this compound in an organic solvent is an energetically driven process that depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Intermolecular forces in the dissolution process.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

-

In polar protic solvents (e.g., methanol): The strong ion-dipole interactions between the solvent's hydroxyl group and the ammonium cation and chloride anion, as well as hydrogen bonding with the ester groups, can effectively overcome the crystal lattice energy, leading to higher solubility.

-

In polar aprotic solvents (e.g., DMSO): The solvent's dipole can effectively solvate the cation, but the solvation of the anion is less favorable. This results in generally lower, but still significant, solubility compared to protic solvents.

-

In non-polar solvents (e.g., hexane): The weak van der Waals forces between the solvent and the solute are insufficient to overcome the strong ionic interactions within the crystal lattice, resulting in very low solubility.

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is a critical parameter for its successful application in synthesis and drug development. While a comprehensive experimental dataset is currently lacking, this guide has provided a robust framework for understanding and determining its solubility. The provided experimental protocol offers a reliable method for generating this crucial data in-house. Furthermore, the exploration of predictive modeling highlights a valuable approach for estimating solubility and guiding solvent selection in the absence of experimental values.

Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of organic solvents at various temperatures. This data would be invaluable to the scientific community and would serve to validate and refine predictive models, ultimately accelerating research and development efforts that utilize this important chemical intermediate.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Merck Index. Iminodiacetic Acid. [Link]

-

PubChem. Iminodiacetic acid. [Link]

-

Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(18), 8094-8105. [Link]

-

Jain, A., & Yalkowsky, S. H. (2001). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 90(2), 234-252. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Physics-based solubility prediction for organic molecules. Journal of chemical information and modeling, 47(1), 150-160. [Link]

-

CD Formulation. Method Development & Validation for Solubility and Dissolution Curves. [Link]

-

ResearchGate. Quantitative structure-property relationships (QSPR) in pharmaceutical research - Part 1. [Link]

-

PubMed. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link]

-

Zenodo. Prediction of Solubility with COSMO-RS. [Link]

-

Process Safety and Environmental Protection. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

-

UTMB Research Experts. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. [Link]

-

PubMed. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. [Link]

-

ResearchGate. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. [Link]

-

PubMed. Building a Quantitative Structure-Property Relationship (QSPR) Model. [Link]

-

PubMed. Quantitative structure-property relationships (QSPR) for steroidal compounds of environmental importance. [Link]

-

PubMed. Quantitative structure-property relationships in pharmaceutical research - Part 1. [Link]

Sources

- 1. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. approcess.com [approcess.com]

- 9. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. Building a Quantitative Structure-Property Relationship (QSPR) Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure-property relationships (QSPR) for steroidal compounds of environmental importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure-property relationships in pharmaceutical research - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl Iminodiacetate Hydrochloride

Introduction: Defining the Molecular Identity

In the landscape of pharmaceutical research and organic synthesis, the unambiguous identification and quality assessment of chemical entities are paramount. Dimethyl iminodiacetate hydrochloride (DMID-HCl), with its dual methyl ester functionalities and a central protonated amine, serves as a versatile building block and intermediate.[1][2] Its utility is fundamentally dependent on its structural integrity and purity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

The molecular structure of DMID-HCl consists of a central secondary amine that is protonated and balanced by a chloride counter-ion.[1] This central nitrogen is bonded to two methylene-linked carboxymethyl groups, which are esterified with methyl groups.[1] This specific arrangement dictates the molecule's chemical reactivity and is the foundation for the spectroscopic signatures we will explore.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For DMID-HCl, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H and ¹³C NMR Data Interpretation

The choice of solvent is the first critical decision in NMR experimental design. Deuterated water (D₂O) is an ideal solvent for DMID-HCl due to the compound's high polarity and the presence of an exchangeable ammonium proton (N-H⁺). In D₂O, this acidic proton exchanges with deuterium, causing its signal to disappear from the ¹H spectrum, which simplifies the analysis and confirms its presence.

The resulting ¹H NMR spectrum is remarkably simple, showcasing two distinct singlets.[3][4] This simplicity is a direct consequence of the molecule's symmetry.[1] The two methylene groups (-CH₂-) and the two methyl ester groups (-OCH₃) are chemically equivalent, respectively.

The ¹³C NMR spectrum complements this by identifying the three unique carbon environments in the molecule: the carbonyl carbon of the ester, the methoxy carbon, and the methylene carbon.[3][4]

| Data Type | Chemical Shift (δ) in D₂O | Assignment | Rationale for Assignment |

| ¹H NMR | 4.13 ppm (s, 4H) | -N⁺H-CH₂ -C=O | The methylene protons are adjacent to the electron-withdrawing ester and the positively charged nitrogen, resulting in a downfield shift. The signal is a singlet as there are no adjacent protons for coupling. The integration of 4H confirms the presence of two equivalent CH₂ groups.[3][4] |

| 3.85 ppm (s, 6H) | -O-CH₃ | The methyl protons of the ester group are shielded compared to the methylene protons, appearing more upfield. This is a characteristic region for methyl esters. The integration of 6H confirms two equivalent OCH₃ groups.[3][4] | |

| ¹³C NMR | 168.08 ppm | -C =O | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield, which is typical for this functional group.[3][4] |

| 54.12 ppm | -O-CH₃ | The carbon of the methoxy group is deshielded by the adjacent oxygen atom.[3][4] | |

| 47.66 ppm | -N⁺H-CH₂ -C=O | The methylene carbon is attached to the electron-withdrawing nitrogen, resulting in its downfield position.[3][4] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D). Ensure the sample is fully dissolved by vortexing.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. The higher field strength provides better signal dispersion, although it is not strictly necessary for this simple spectrum.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the D₂O sample to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual HDO signal (approximately 4.79 ppm at 25°C).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For DMID-HCl, the key signatures arise from the ester groups and the protonated amine.

Interpretation of Key IR Absorption Bands

The IR spectrum provides a vibrational fingerprint of the molecule. The most prominent and diagnostic peak is the carbonyl (C=O) stretch from the methyl ester groups, which is expected to be strong and sharp.[1] The presence of the ammonium salt (N-H⁺) introduces characteristic stretching and bending vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3000-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the presence of the alkane backbone of the molecule. |

| ~2700-2400 | N-H⁺ Stretch | Secondary Ammonium Salt | A broad and often complex absorption in this region is a hallmark of an amine salt, confirming the protonation of the nitrogen. |

| 1760-1740 | C=O Stretch | Ester | A strong, sharp absorption in this region is highly characteristic of the ester carbonyl group and is a primary identifier for this molecule.[1] |

| ~1450 | C-H Bend | Aliphatic (CH₂, CH₃) | Bending vibrations for the methylene and methyl groups. |

| ~1250-1050 | C-O Stretch | Ester | A strong band corresponding to the stretching of the C-O single bond in the ester linkage. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This background will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add a sufficient number of scans (e.g., 16 or 32) over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a pre-charged, polar molecule like DMID-HCl.

Predicted ESI-MS Analysis

In positive ion mode ESI (+ESI), the molecule is already a cation in its hydrochloride salt form. However, in the gas phase, it is the free base that is typically protonated or observed. The expected molecular ion would correspond to the free base of the molecule, C₆H₁₁NO₄, with a proton attached ([M+H]⁺) or as the cation itself by loss of the chloride ion. The monoisotopic mass of the free base is 161.0688 Da.

-

Expected Molecular Ion ([M+H]⁺): m/z 162.0761

Fragmentation of this molecular ion would likely occur at the ester groups or the C-N bonds, which are the most labile sites.

Caption: Predicted ESI-MS Fragmentation Pathway for DMID-HCl.

Experimental Protocol: LC-MS with ESI Source

-

Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid helps to ensure protonation.

-

Chromatography (Optional but Recommended): Use a liquid chromatography system to introduce the sample. A short C18 column with a simple gradient can be used to separate the analyte from any potential impurities.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

-

Mass Spectrometer Settings (ESI+):

-

Set the ion source to positive polarity.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the molecular ion.

-

Acquire data in full scan mode over a mass range of m/z 50-300 to observe the parent ion.

-

To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 162.1) and applying collision energy to induce fragmentation, then scanning for the resulting product ions.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and symmetry of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the key ester and ammonium functional groups. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, these techniques form a self-validating system of analysis that ensures the identity, purity, and structural integrity of this important chemical intermediate, underpinning its reliable use in research and development.

References

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

-

Higashi, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 557-573. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

Navigating Thermal Stability: A Thermogravimetric Analysis of Dimethyl Iminodiacetate Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl iminodiacetate hydrochloride (DMIA-HCl), a versatile intermediate in chemical synthesis and pharmaceutical research, possesses a thermal stability profile that is critical to its handling, storage, and application.[1] This guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of DMIA-HCl, offering a foundational protocol and a detailed interpretation of its thermal decomposition pathway. As a Senior Application Scientist, this document is structured to deliver not just a method, but a causal understanding of the experimental choices and a self-validating system for reliable thermal analysis.

Introduction: The Significance of Thermal Characterization

This compound (C₆H₁₂ClNO₄, MW: 197.62 g/mol ) is a white to off-white crystalline solid with a reported melting point of approximately 170°C, at which it undergoes decomposition.[1][2][3][4][5][6] Its utility as a building block in organic synthesis and potential in drug development necessitates a thorough understanding of its behavior under thermal stress.[1] Thermogravimetric analysis (TGA) is an essential technique for elucidating this behavior, providing quantitative information on mass changes as a function of temperature. This data is paramount for determining the upper-temperature limits for processing and storage, ensuring the integrity and safety of the compound.

This guide will delve into the theoretical underpinnings of TGA, present a robust experimental protocol for the analysis of DMIA-HCl, and offer a predictive model of its decomposition mechanism based on its chemical structure and established principles of thermal degradation for related compounds such as amino acid hydrochlorides and carboxylic acid salts.[7][8][9]

The Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data is typically plotted as mass change versus temperature, yielding a thermogram (TGA curve). The derivative of this curve, known as the derivative thermogravogram (DTG), plots the rate of mass change versus temperature, allowing for more precise identification of decomposition temperatures.

The selection of experimental parameters is critical for obtaining meaningful and reproducible TGA data. These include:

-

Heating Rate: A slower heating rate generally provides better resolution of distinct thermal events.

-

Temperature Range: This should encompass the entire decomposition profile of the sample.

-

Atmosphere: The choice of an inert (e.g., nitrogen, argon) or reactive (e.g., air, oxygen) atmosphere can significantly influence the decomposition pathway. An inert atmosphere is typically used to study the inherent thermal stability of a compound without oxidative effects.

-

Sample Mass: A small sample mass is preferred to minimize thermal gradients within the sample.

Experimental Protocol: A Step-by-Step Guide for TGA of DMIA-HCl

This protocol is designed to provide a reliable method for the thermogravimetric analysis of this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer capable of operating up to at least 400°C with a sensitivity of 0.1 µg.

-

High-purity nitrogen gas (99.999%).

-

Alumina or platinum crucibles.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible. Record the exact mass.

-

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

-

Plot the first derivative of the mass loss with respect to temperature to obtain the DTG curve.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.

-

Calculate the percentage mass loss for each distinct decomposition step.

-

Predicted Thermogram and Decomposition Pathway of DMIA-HCl

Based on the structure of this compound and the thermal behavior of analogous compounds, a multi-step decomposition is anticipated.

dot

Caption: Predicted decomposition pathway of this compound.

Interpretation of the TGA Curve:

-

Initial Stage (below 170°C): The compound is expected to be thermally stable with minimal mass loss.

-

First Decomposition Step (around 170-200°C): A significant mass loss is predicted, corresponding to the liberation of hydrogen chloride (HCl) gas.[1] The theoretical mass loss for the removal of HCl (36.46 g/mol ) from DMIA-HCl (197.62 g/mol ) is approximately 18.5%. This step would leave behind Dimethyl iminodiacetate.

-

Second Decomposition Step (above 200°C): The resulting Dimethyl iminodiacetate is expected to undergo further decomposition. This is likely to be a more complex process involving the breakdown of the ester and amine functionalities, leading to the evolution of volatile fragments such as carbon dioxide, methanol, and various nitrogen-containing organic compounds (imines).

-

Final Residue: A carbonaceous residue may remain at the end of the experiment, depending on the final temperature.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA of this compound.

| Parameter | Expected Value | Description |

| Tonset of 1st Decomposition | ~170°C | Onset temperature for the loss of HCl.[1][2][3][4][5][6] |

| Mass Loss in 1st Step | ~18.5% | Corresponds to the theoretical mass percentage of HCl. |

| Tpeak of 2nd Decomposition | >200°C | Peak temperature for the decomposition of the organic backbone. |

| Total Mass Loss at 400°C | Variable | Dependent on the extent of secondary decomposition and char formation. |

Conclusion: Ensuring Scientific Integrity and Practical Application

This in-depth guide provides a scientifically grounded framework for the thermogravimetric analysis of this compound. By understanding the causality behind the experimental choices and the predicted decomposition pathway, researchers can confidently assess the thermal stability of this important chemical intermediate. The provided protocol serves as a self-validating system, where the experimentally observed mass loss in the first decomposition step should closely align with the theoretical value for HCl loss, thereby confirming the proposed initial degradation mechanism. This knowledge is crucial for the safe and effective use of this compound in research and development.

References

- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).

- Buy this compound | 39987-25-2 - Smolecule. (2023, August 15).

-

Thermal decomposition of the calcium salts of several carboxylic acids. (2005, August 5). Retrieved from [Link]

-

Thermal analysis of transition metal salts of carboxylic acids. (n.d.). Retrieved from [Link]

-

Thermolysis of carboxylic acid salts. (1982, July 1). OSTI.GOV. Retrieved from [Link]

-

This compound, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

-

TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2017, March 22). bioRxiv. Retrieved from [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018, February 9). PubMed Central. Retrieved from [Link]

Sources

- 1. Buy this compound | 39987-25-2 [smolecule.com]

- 2. This compound | 39987-25-2 [chemicalbook.com]

- 3. This compound CAS#: 39987-25-2 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Synthesis and Structural Characteristics of Dimethyl Iminodiacetate Hydrochloride

This guide provides a comprehensive technical overview of Dimethyl iminodiacetate hydrochloride (DMID-HCl), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, molecular architecture, and physicochemical properties. While a definitive single-crystal X-ray diffraction study is not publicly available, this guide synthesizes established data to infer the key structural attributes that govern its crystalline state, offering field-proven insights into its handling, characterization, and application.

Strategic Overview: Understanding DMID-HCl

This compound is the hydrochloride salt of the dimethyl ester of iminodiacetic acid. Its structure is characterized by a central protonated secondary amine, flanked by two methyl ester groups.[1] This configuration makes it a versatile building block in organic synthesis and a valuable precursor in the development of more complex molecules, including pharmaceutical agents and chelating compounds.[1][2] The presence of the hydrochloride salt enhances the compound's stability and modifies its solubility profile compared to its free base form.[1]

Core Compound Attributes:

| Property | Value | Source(s) |

| CAS Number | 39987-25-2 | [1][3] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | ~170 °C (with decomposition) | [1][3][4] |

| IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride | [1] |

Synthesis and Crystallization: A Validated Protocol

The synthesis of DMID-HCl is most effectively achieved through the esterification of iminodiacetic acid. The following protocol, adapted from established methods, represents a reliable pathway to obtaining high-purity, crystalline material.[3] The causality behind this experimental choice lies in the use of thionyl chloride (SOCl₂), which reacts with methanol to form methyl chloride and sulfur dioxide in situ. This process simultaneously acts as a dehydrating agent and provides the acidic conditions necessary for the Fischer esterification of the carboxylic acid groups.

Experimental Protocol: Synthesis of this compound

Materials:

-

Iminodiacetic acid (13.3 g, 0.1 mol)

-

Methanol (500 mL), anhydrous

-

Thionyl chloride (SOCl₂, 36 mL, 0.5 mol)

-